S 3I201

Description

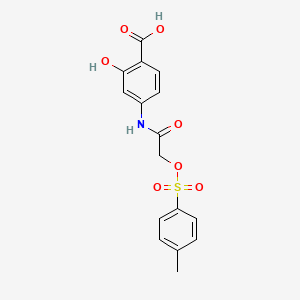

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNUSGNZBAISFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198234 | |

| Record name | S31-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501919-59-1 | |

| Record name | S 3I201 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S31-201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S31-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S31-201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to S-3I201: Downstream Targets and Gene Expression Analysis

Abstract

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor, frequently implicated in oncogenesis, tumor progression, and immune evasion when constitutively activated.[1][2] Its role as a central node in numerous signaling pathways has rendered it a high-priority target for therapeutic intervention. S-3I201 (also known as NSC 74859) is a widely studied small molecule inhibitor designed to disrupt STAT3 activity. This guide provides a comprehensive technical overview of the molecular mechanisms of S-3I201, its impact on downstream gene expression, and the state-of-the-art methodologies required to elucidate these effects. We delve into the causality behind experimental choices, present detailed protocols for robust target validation, and offer a framework for interpreting the complex downstream consequences of STAT3 inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage STAT3 inhibition for therapeutic benefit.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription (STAT) proteins are a family of seven latent cytoplasmic transcription factors that are essential for mediating cellular responses to a host of cytokines and growth factors.[1][2] Among them, STAT3 is a key player in processes including cell proliferation, survival, differentiation, and apoptosis.[2][3]

In normal physiological conditions, STAT3 activation is a tightly regulated, transient process. Upon stimulation by ligands like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), receptor-associated Janus kinases (JAKs) phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[1][3] This phosphorylation event triggers the formation of STAT3 homodimers through a reciprocal interaction between the SH2 domain of one monomer and the phosphotyrosine of another.[4][5] These activated dimers then translocate into the nucleus, bind to specific DNA sequences (GAS, gamma-activated sequence) in the promoter regions of target genes, and initiate transcription.[1]

However, in a wide array of human cancers, including those of the breast, lung, prostate, and brain, STAT3 is found to be persistently or constitutively activated.[1][3][4] This aberrant signaling drives the expression of a suite of genes that promote malignant phenotypes such as uncontrolled growth, resistance to apoptosis, angiogenesis, invasion, and metastasis.[1][3][6] Consequently, inhibiting the function of STAT3 has become a major focus of anti-cancer drug development.[2][7]

Mechanism of Action of S-3I201

S-3I201 was developed as a small molecule inhibitor intended to specifically disrupt the STAT3 signaling cascade.

Primary Hypothesized Mechanism: SH2 Domain Inhibition

The canonical mechanism attributed to S-3I201 is its ability to bind to the SH2 domain of STAT3.[4][8] The SH2 domain is critical as it recognizes and binds to the phosphorylated Tyr705 residue, an essential step for the dimerization of two STAT3 monomers.[4][5] By occupying this binding pocket, S-3I201 is hypothesized to sterically hinder the phosphotyrosine-SH2 interaction, thereby preventing STAT3 dimerization, subsequent nuclear translocation, and DNA binding.[5][9] This effectively shuts down the transcription of STAT3's downstream target genes.

Emerging Evidence: Covalent Modification and Off-Target Effects

While the SH2 domain inhibition model is widely cited, it is crucial for researchers to be aware of more recent findings that add complexity to S-3I201's mechanism. Studies have revealed that S-3I201 contains an electrophilic moiety capable of forming covalent adducts with cysteine residues.[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has identified several cysteine residues on STAT3 (Cys108, Cys259, Cys367, Cys542, and Cys687) that are modified by S-3I201.[4][9]

Furthermore, evidence suggests that S-3I201 is not entirely specific to STAT3. At concentrations typically used to report its biological effects, S-3I201 can act as a non-selective alkylating agent, globally modifying numerous intracellular proteins.[4][9][10] It has also been shown to inhibit Thioredoxin Reductase 1 (TrxR1), which can indirectly lead to the oxidation and inactivation of STAT3.[8]

Scientist's Insight: This dual mechanism highlights a critical consideration in experimental design. When using S-3I201 as a chemical probe, it is imperative to include appropriate controls to distinguish between effects caused by direct, specific STAT3 inhibition and those resulting from off-target or covalent modification activities. Validating key findings with alternative STAT3 inhibition methods (e.g., shRNA, other inhibitors like BP-1-102) is strongly recommended.[7][8]

Identifying S-3I201 Downstream Targets: A Methodological Framework

A comprehensive understanding of S-3I201's impact requires a multi-pronged approach to identify and validate its downstream targets at the transcriptomic, genomic, and proteomic levels. The following workflow represents a robust, self-validating system for this purpose.

Caption: Workflow for identifying and validating S-3I201 downstream targets.

Transcriptome Analysis: RNA-Sequencing (RNA-seq)

Causality: The primary function of STAT3 is to act as a transcription factor. Therefore, the most direct and global method to assess the impact of its inhibition by S-3I201 is to measure changes in the abundance of all RNA transcripts in the cell. RNA-seq provides a comprehensive, quantitative snapshot of the transcriptome.

Protocol: RNA-seq for S-3I201 Treatment

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., a cancer cell line with known constitutive STAT3 activation) at an appropriate density.

-

Treat cells with S-3I201 at a predetermined IC50 concentration and for a time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) for each time point.

-

Trustworthiness Check: Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the chosen S-3I201 concentration is not causing widespread cytotoxicity, which would confound gene expression results.

-

-

RNA Isolation:

-

Harvest cells and lyse them using a buffer containing a potent RNase inhibitor. The use of thermostable, synthetic RNase inhibitors can improve RNA integrity, especially through heat-cycle steps.[11][12][13]

-

Isolate total RNA using a column-based kit or Trizol extraction.

-

Trustworthiness Check: Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number, RIN). A RIN of >8 is recommended for high-quality sequencing.

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA sample.

-

Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform PCR amplification to create the final library.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Align reads to a reference genome.

-

Quantify gene expression levels (e.g., as Transcripts Per Million, TPM).

-

Identify differentially expressed genes (DEGs) between S-3I201-treated and vehicle control samples using statistical packages like DESeq2 or edgeR.

-

Cistrome Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

Causality: RNA-seq identifies genes whose expression changes upon S-3I201 treatment, but it does not distinguish between direct and indirect effects. To identify genes directly regulated by STAT3, we must determine where STAT3 binds to the genome and whether this binding is lost upon S-3I201 treatment. ChIP-seq is the gold-standard technique for mapping protein-DNA interactions genome-wide.[14][15][16]

Protocol: STAT3 ChIP-seq

-

Cross-linking and Chromatin Preparation:

-

Treat cells with S-3I201 or vehicle control as in the RNA-seq protocol.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (final concentration ~1%) and incubating for 8-10 minutes at room temperature.[17]

-

Expertise Insight: For transiently binding transcription factors like STAT3, a double cross-linking procedure using disuccinimidyl glutarate (DSG) prior to formaldehyde can improve ChIP efficiency and data quality.[18]

-

Quench the cross-linking reaction with glycine.

-

Harvest cells, lyse them to release nuclei, and then lyse the nuclei to release chromatin.

-

Shear the chromatin to an average size of 200-600 bp using sonication.

-

Trustworthiness Check: Run a small aliquot of sheared chromatin on an agarose gel to confirm the correct size distribution.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin overnight at 4°C with a ChIP-grade anti-STAT3 antibody.

-

Trustworthiness Check: Include a negative control IP with a non-specific IgG antibody.[17] Save a small portion of the lysate as the "input" control, which represents the total chromatin before IP.

-

-

Washing and Elution:

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP DNA and the input DNA. The process is similar to RNA-seq library prep (end-repair, A-tailing, adapter ligation, PCR).

-

Sequence the libraries.

-

-

Data Analysis:

-

Align reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the STAT3 IP sample compared to the input control.

-

Compare peak sets from S-3I201-treated and vehicle control cells to identify STAT3 binding sites that are lost upon inhibition.

-

Perform motif analysis on the identified peaks to confirm enrichment of the canonical STAT3 binding motif.

-

Key Downstream Targets and Gene Expression Changes

The integration of RNA-seq and ChIP-seq data is powerful. Genes that are both differentially expressed upon S-3I201 treatment and show a loss of STAT3 binding at their regulatory regions are high-confidence direct targets. Aberrant STAT3 activation is known to regulate a wide array of genes involved in key cancer hallmarks.[1] Inhibition with S-3I201 is expected to reverse these expression changes.

Table 1: Representative STAT3 Target Genes and Expected Expression Changes with S-3I201

| Gene Category | Target Gene | Function | Expected Change with S-3I201 |

| Cell Cycle & Proliferation | Cyclin D1, c-Myc | Promote G1/S phase transition, cell growth | Downregulation |

| Anti-Apoptosis | Bcl-2, Bcl-xL, Mcl-1, Survivin | Inhibit programmed cell death | Downregulation |

| Angiogenesis | VEGF | Stimulate new blood vessel formation | Downregulation |

| Invasion & Metastasis | MMP-2, MMP-9 | Degrade extracellular matrix | Downregulation |

This table is a summary based on established STAT3 literature.[3][5] Specific fold-changes will be cell-type and context-dependent and must be determined experimentally.

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT3 pathway and the point of inhibition by S-3I201.

Caption: Inhibition of the JAK-STAT3 signaling pathway by S-3I201.

Conclusion and Future Directions

References

- 1. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]

- 8. To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. genovis.com [genovis.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Transcription Factor ChIP-Seq, ChIP-Seq Service | CD BioSciences [epigenhub.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of S-3I201: A STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of a "Druggable" STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) stands as a pivotal node in cellular signaling, governing a spectrum of physiological processes including cell proliferation, survival, and differentiation.[1][2] In its transiently activated state, STAT3 is integral to normal cellular function.[3] However, the persistent hyperactivation of STAT3 is a hallmark of numerous malignancies, driving tumor progression, metastasis, and conferring resistance to therapies.[1][2][3] This oncogenic addiction has rendered STAT3 an attractive, albeit challenging, therapeutic target. This guide provides a comprehensive technical overview of S-3I201, a small molecule inhibitor that emerged from early efforts to directly target the STAT3 signaling pathway.

Chapter 1: The Genesis of S-3I201 – A Structure-Based Discovery

The discovery of S-3I201, also known as NSC 74859, was a product of rational drug design, leveraging the known crystal structure of the STAT3 protein. Researchers employed structure-based virtual screening of the National Cancer Institute (NCI) chemical libraries to identify compounds with the potential to disrupt STAT3 activity. The primary target for this in silico search was the Src Homology 2 (SH2) domain of STAT3, a critical region for its dimerization and subsequent activation.

Visualizing the STAT3 Signaling Pathway and S-3I201's Point of Intervention

Figure 1: The canonical STAT3 signaling pathway and the inhibitory action of S-3I201.

Chapter 2: Synthesis of S-3I201

-

Synthesis of 4-amino-2-hydroxybenzoic acid: This precursor can be synthesized through various methods, including the Kolbe-Schmitt reaction involving the carboxylation of m-aminophenol under pressure in the presence of carbon dioxide.[4]

-

Synthesis of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid: This can be prepared from p-toluenesulfonyl chloride.[5]

The final step would involve the formation of an amide bond between these two precursors.

Chapter 3: Mechanism of Action – A Dual Perspective

The intended mechanism of action for S-3I201 is the disruption of STAT3 signaling. However, subsequent research has revealed a more complex and less specific mode of action.

The Intended Target: Inhibition of STAT3 Dimerization and DNA Binding

S-3I201 was designed to bind to the SH2 domain of STAT3, thereby preventing the dimerization of phosphorylated STAT3 monomers. This inhibition of dimerization, in turn, blocks the translocation of STAT3 to the nucleus and its subsequent binding to the DNA of target genes.[6] This leads to the downregulation of STAT3-regulated genes that are crucial for tumor cell proliferation and survival, such as cyclin D1, Bcl-xL, and survivin.[6]

An Unintended Consequence: Non-Selective Alkylating Agent

A critical aspect of S-3I201's pharmacology is its potential to act as a non-selective alkylating agent.[3] Studies have shown that S-3I201 can covalently modify cysteine residues on proteins, not limited to STAT3.[3] This reactivity is attributed to the tosyl group, which can act as a leaving group, making the molecule susceptible to nucleophilic attack by thiol groups on proteins.[3] This non-specific alkylation of various intracellular proteins raises concerns about its suitability as a selective chemical probe for studying STAT3 biology and contributes to its off-target effects and potential toxicity.

Chapter 4: Preclinical Evaluation of S-3I201

S-3I201 has been evaluated in a variety of preclinical models to assess its efficacy and characterize its biological effects.

In Vitro Efficacy

S-3I201 has demonstrated the ability to inhibit the growth and induce apoptosis in various cancer cell lines that exhibit constitutively active STAT3.[6]

Table 1: In Vitro Activity of S-3I201

| Assay Type | Cell Line(s) | Key Findings | Reference(s) |

| STAT3 DNA-Binding Activity | Cell-free | Potent inhibition with an IC50 of 86 µM.[6] Showed lower activity against STAT1 and STAT5.[6] | [6] |

| Cell Viability (MTT Assay) | MDA-MB-435, MDA-MB-453, MDA-MB-231 (Breast Cancer) | IC50 of approximately 100 µM.[6] | [6] |

| Apoptosis Induction | Various cancer cell lines | Induces apoptosis preferentially in tumor cells with persistently activated STAT3.[6] | [6] |

| Western Blot Analysis | MDA-MB-231 (Breast Cancer) | Dose-dependent decrease in phosphorylated STAT3 (p-STAT3) levels.[3] | [3] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that S-3I201 can inhibit tumor growth. For instance, in a mouse model with human breast tumor xenografts (MDA-MB-231), intravenous administration of S-3I201 at a dose of 5 mg/kg every 2 or 3 days resulted in significant tumor growth inhibition.[6] More recent studies have explored enhancing the in vivo efficacy of S-3I201 by using delivery systems like Wharton's jelly-derived exosomes in a 4T1 breast cancer mouse model.[7]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for S-3I201 in the public domain are limited. The non-selective alkylating activity of S-3I201 suggests a potential for off-target toxicity, which would be a critical consideration in any further development. There is no publicly available information regarding the LD50 of S-3I201.

Chapter 5: Experimental Protocols

This chapter provides detailed protocols for key assays used to evaluate the activity of S-3I201.

Cell Viability Assessment: MTT Assay

This protocol is for assessing the effect of S-3I201 on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

S-3I201 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of S-3I201 in complete culture medium. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the S-3I201 dilutions and controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of STAT3 Phosphorylation: Western Blot

This protocol outlines the procedure for detecting changes in the phosphorylation of STAT3 in response to S-3I201 treatment.

Materials:

-

Cancer cell line of interest

-

S-3I201

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with S-3I201 at various concentrations and for desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and the loading control.

-

Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line using S-3I201. Include untreated and vehicle controls.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]

-

Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[10]

-

Analyze the cells by flow cytometry as soon as possible.[10] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.[11]

Chapter 6: Clinical Development Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that S-3I201 has entered into formal clinical trials. The lack of progression into clinical studies may be attributable to a variety of factors, including its modest potency, potential for off-target effects due to its alkylating activity, and the development of more potent and selective STAT3 inhibitors.

Conclusion and Future Perspectives

S-3I201 represents an important early milestone in the quest to develop small molecule inhibitors of the STAT3 transcription factor. Its discovery through structure-based virtual screening validated the SH2 domain as a viable target for therapeutic intervention. However, the subsequent characterization of its non-selective alkylating properties has highlighted the challenges in developing specific and safe STAT3 inhibitors.

For researchers in the field, S-3I201 serves as a valuable, albeit imperfect, tool. It can be utilized as a positive control in STAT3 inhibition assays, but its off-target effects must be carefully considered when interpreting experimental results. The journey of S-3I201 underscores the critical importance of rigorous mechanistic and toxicological profiling in the early stages of drug discovery. Future efforts in targeting STAT3 will undoubtedly benefit from the lessons learned from this pioneering, yet complex, molecule.

References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]

- 2. The electrophoretic mobility shift assay (EMSA) [protocols.io]

- 3. scispace.com [scispace.com]

- 4. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. {[(4-methylphenyl)sulfonyl]oxy}acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. lab.rockefeller.edu [lab.rockefeller.edu]

- 7. Enhanced anti-tumor efficacy of S3I-201 in breast cancer mouse model through Wharton jelly- exosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. revvity.com [revvity.com]

- 11. med.upenn.edu [med.upenn.edu]

S-3I201 as a Chemical Probe for STAT3 Function: An In-depth Technical Guide

Introduction: The Critical Role of STAT3 in Disease and Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal intracellular transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors.[2] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][3] The development of chemical probes to dissect the intricacies of STAT3 signaling and to validate it as a drug target is therefore of paramount importance to the research and drug development community.

This technical guide provides a comprehensive overview of S-3I201 (also known as NSC 74859), a widely utilized chemical probe for studying STAT3 function. We will delve into its mechanism of action, provide detailed protocols for its experimental application, and critically evaluate its utility and limitations, with a strong emphasis on ensuring scientific integrity and robust data interpretation.

The STAT3 Signaling Cascade: A Brief Overview

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors on the cell surface.[4] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[2] These phosphotyrosine motifs serve as docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[4] Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5] This phosphorylation event induces the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2 domain-phosphotyrosine interactions.[4][6] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[4][6]

Figure 1: The canonical STAT3 signaling pathway.

S-3I201: A Chemical Probe Targeting STAT3 Dimerization

S-3I201 was identified through a structure-based virtual screen of chemical libraries for compounds that could disrupt STAT3 function.[4] It is a cell-permeable, amidosalicylic acid-based small molecule designed to inhibit STAT3 activity by targeting its SH2 domain.[7][8]

Mechanism of Action

The primary mechanism of action of S-3I201 is the disruption of STAT3 dimerization.[4][9] By binding to the SH2 domain of STAT3, S-3I201 is proposed to prevent the reciprocal interaction between the SH2 domain of one STAT3 monomer and the phosphotyrosine (pTyr705) of another.[10] This blockade of dimerization is a critical upstream event that subsequently inhibits the nuclear translocation of STAT3, its binding to DNA, and the transcription of its downstream target genes.[4][7]

Figure 2: Proposed mechanism of action of S-3I201.

Chemical and Physical Properties

A summary of the key chemical and physical properties of S-3I201 is provided in the table below.

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-4-[[[(4-methylphenyl)sulfonyl]oxy]acetyl]amino]-benzoic acid | [8] |

| Synonyms | NSC 74859 | [8][11] |

| Molecular Formula | C₁₆H₁₅NO₇S | |

| Molecular Weight | 365.36 g/mol | [7][11] |

| Appearance | White to beige solid powder | [6][8][12] |

| Purity | >97% (HPLC) | [6] |

| Solubility | Soluble in DMSO to >10 mg/mL (up to 50 mM) | [6][8][12] |

| Storage | Store at -20°C, desiccated. | [6][8] |

A Critical Caveat: The Off-Target Effects of S-3I201

While S-3I201 has been widely used as a STAT3 inhibitor, it is crucial for researchers to be aware of its significant off-target effects. Mounting evidence suggests that S-3I201 is not a highly selective inhibitor and can function as a non-selective alkylating agent .[13][14]

Experimental Validation of S-3I201 Activity: A Step-by-Step Guide

To rigorously assess the effects of S-3I201 on STAT3 signaling, a multi-pronged experimental approach is essential. Here, we provide detailed protocols for three key assays: Western blotting for p-STAT3, electrophoretic mobility shift assay (EMSA) for DNA binding, and a luciferase reporter assay for transcriptional activity.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the phosphorylation status of STAT3 at Tyr705, a critical step in its activation.

Principle: Following treatment with S-3I201, cells are lysed, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for p-STAT3 (Tyr705) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of S-3I201 (e.g., 10-100 µM) or vehicle control (DMSO) for the desired time (e.g., 4-24 hours).

-

Include a positive control for STAT3 activation (e.g., stimulation with IL-6) and a negative control (unstimulated cells).[17]

-

-

Cell Lysis:

-

Place plates on ice, aspirate the media, and wash cells twice with ice-cold PBS.[17]

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[17]

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[17]

-

Incubate on ice for 30 minutes with intermittent vortexing.[17]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

-

Incubate with a primary antibody against p-STAT3 (Tyr705) (typically 1:1000 dilution) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.[17]

-

Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST.[17]

-

Detect the signal using an ECL substrate and an imaging system.[17]

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[18]

-

Figure 3: Workflow for Western blot analysis of p-STAT3.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study protein-DNA interactions in vitro.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding consensus sequence is incubated with nuclear extracts from cells treated with S-3I201. If STAT3 is active and can bind to the DNA, the protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, resulting in a "shifted" band. A reduction in the shifted band upon S-3I201 treatment indicates inhibition of STAT3 DNA binding.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with S-3I201 as described for Western blotting.

-

Harvest cells and prepare nuclear extracts using a commercially available kit or a standard protocol.[19]

-

-

Probe Labeling:

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), a poly(dI-dC) non-specific competitor, and the binding buffer.

-

Add the labeled probe and incubate at room temperature for 15-20 minutes.[19]

-

For supershift assays, add a STAT3-specific antibody to the reaction to confirm the identity of the protein in the shifted complex.[20]

-

-

Electrophoresis and Detection:

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with tandem repeats of a STAT3-responsive element.[22] A second plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability. Inhibition of STAT3 signaling by S-3I201 will lead to a decrease in firefly luciferase expression, which is measured as a reduction in luminescence.

Protocol:

-

Transfection:

-

Cell Treatment:

-

Approximately 24 hours post-transfection, treat the cells with S-3I201 and appropriate controls (as in the Western blot protocol) for 6-24 hours.[23]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Data Interpretation and Best Practices

Quantitative Data Summary:

| Assay | Parameter | S-3I201 IC₅₀ | Target | Source |

| DNA Binding Assay | IC₅₀ | 86 ± 33 µM | STAT3-STAT3 | [1][4] |

| IC₅₀ | 160 ± 43 µM | STAT1-STAT3 | [4] | |

| IC₅₀ | >300 µM | STAT1-STAT1 | [1][4] | |

| IC₅₀ | 166 ± 17 µM | STAT5 | [1][4] | |

| Cell Growth Inhibition | IC₅₀ | ~100 µM | Breast cancer cell lines | [3] |

Controls are Critical:

-

Positive Control: Use a known activator of the STAT3 pathway (e.g., IL-6) to ensure that the signaling cascade is functional in your experimental system. For inhibitor studies, a well-characterized, specific STAT3 inhibitor can serve as a positive control for on-target effects.

-

Negative Control: A vehicle control (DMSO) is essential. Ideally, a structurally similar but inactive analog of S-3I201 should be used to control for off-target effects.

-

Specificity Controls: To address the non-specific alkylating activity of S-3I201, consider including a potent antioxidant like N-acetylcysteine in a control experiment to see if it mitigates the observed effects.

Interpreting Your Results:

-

A dose-dependent decrease in the p-STAT3/total STAT3 ratio, STAT3 DNA binding, and STAT3 reporter activity upon S-3I201 treatment is consistent with on-target inhibition.

-

However, given the known off-target effects, it is crucial to consider that other cellular changes may not be solely due to STAT3 inhibition.

-

Corroborate your findings using a complementary approach, such as siRNA-mediated knockdown of STAT3, to confirm that the observed phenotype is indeed STAT3-dependent.

-

Be cautious when interpreting results from S-3I201 treatment, especially at higher concentrations, and clearly acknowledge its limitations in any publications.

Conclusion: S-3I201 as a Tool, Not a Silver Bullet

S-3I201 has been an influential chemical probe in the study of STAT3 signaling, contributing to our understanding of its role in various diseases. Its ability to inhibit STAT3 dimerization and subsequent downstream events has been demonstrated in numerous studies. However, the discovery of its potent, non-selective alkylating activity necessitates a cautious and critical approach to its use.

For researchers and drug development professionals, S-3I201 should be viewed as a valuable tool for initial investigations, but not as a definitive means to attribute a biological effect solely to STAT3 inhibition. Rigorous experimental design, including the use of appropriate controls and complementary validation methods, is paramount. As the field evolves, the development of more selective and potent STAT3 inhibitors will undoubtedly provide clearer insights into the complex biology of this important transcription factor.

References

- 1. Impact of STAT3 Inhibition on Survival of Osteosarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 2. tvarditherapeutics.com [tvarditherapeutics.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. S3I-201 = 97 HPLC 501919-59-1 [sigmaaldrich.com]

- 7. S3I-201 ≥95% (HPLC), solid, STAT3 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. cellagentech.com [cellagentech.com]

- 9. pnas.org [pnas.org]

- 10. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. S3I-201 CAS#: 501919-59-1 [m.chemicalbook.com]

- 13. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

- 16. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 19. med.upenn.edu [med.upenn.edu]

- 20. researchgate.net [researchgate.net]

- 21. licorbio.com [licorbio.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. med.emory.edu [med.emory.edu]

- 25. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

A Technical Guide to S-3I201: A Chemical Probe for Interrogating STAT3 Signaling in Immunology and Inflammation

This guide provides an in-depth technical overview of S-3I201 (also known as NSC 74859), a widely utilized small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed for researchers, scientists, and drug development professionals seeking to leverage S-3I201 as a tool to investigate the complex roles of STAT3 in immune regulation and inflammatory processes. We will delve into its mechanism of action, provide field-proven insights for experimental design, and present detailed protocols for its application in both in vitro and in vivo models.

S-3I201: An Introduction to a STAT3-Targeting Chemical Probe

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that integrates signals from numerous cytokines and growth factors, playing a central role in cell proliferation, survival, differentiation, and immunity.[1][2][3][4] Dysregulated or persistently activated STAT3 is a hallmark of various pathological conditions, including numerous cancers and chronic inflammatory diseases.[3][5][6] This has made STAT3 a compelling target for therapeutic intervention and mechanistic studies.

S-3I201 emerged as one of the first small molecules designed to directly target STAT3. While initially developed for oncology, its ability to modulate STAT3-driven pathways has made it an invaluable tool for immunologists and inflammation researchers aiming to dissect the contributions of this critical signaling node.

The Evolving Understanding of S-3I201's Mechanism of Action

A nuanced understanding of a tool's mechanism is paramount for rigorous scientific inquiry. The story of S-3I201's mechanism highlights the importance of continuous validation in research.

The Canonical STAT3 Signaling Pathway

STAT3 is typically activated downstream of cytokine or growth factor receptors.[4][6] The canonical pathway involves the following steps:

-

Ligand Binding: Cytokines (e.g., IL-6) or growth factors bind to their cognate receptors on the cell surface.

-

JAK Kinase Activation: This binding event activates receptor-associated Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein.[4]

-

Dimerization: Phosphorylated STAT3 monomers form homodimers (or heterodimers with other STATs) via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine residue of the other.[4][6][7]

-

Nuclear Translocation: The STAT3 dimer translocates into the nucleus.

-

Gene Transcription: In the nucleus, the dimer binds to specific DNA sequences in the promoters of target genes, initiating the transcription of genes involved in inflammation, cell survival, and proliferation, such as Bcl-xL, Cyclin D1, and c-Myc.[6][8]

S-3I201: From SH2 Domain Binder to Covalent Modifier

S-3I201 was initially reported to function by binding to the STAT3 SH2 domain, thereby physically preventing the formation of STAT3 dimers.[3][7][9] This was a logical design strategy, as the SH2 domain is critical for the protein-protein interactions that lead to a functional transcription factor complex.[10] Indeed, S-3I201 has been shown to inhibit STAT3·STAT3 complex formation and subsequent DNA-binding activity, with a reported IC50 of 86 μM in cell-free assays.[8]

However, more recent and detailed mechanistic studies have revealed a more complex picture. Research has demonstrated that S-3I201 is not a simple competitive inhibitor but acts as a non-selective alkylating agent .[7] Mass spectrometry analysis showed that S-3I201 covalently modifies multiple cysteine residues on the STAT3 protein.[7]

Expert Insight: This covalent, non-selective mechanism is a critical piece of information for any researcher using S-3I201. It implies two things:

-

Potential for Off-Target Effects: As an alkylating agent, S-3I201 can react with other cellular proteins that have accessible nucleophilic residues, not just STAT3.[7]

-

Rapid Inactivation: The compound reacts rapidly with abundant cellular nucleophiles like glutathione (GSH), which can lead to its rapid clearance and a short half-life in vivo.[7]

Applications in Immunology Research

STAT3 is a master regulator of immune cell fate and function.[11] It is particularly known for its role in promoting the differentiation of pro-inflammatory Th17 cells while often restraining the development of other T cell lineages.[1][11]

Investigating T-Cell Differentiation

S-3I201 can be used to probe the necessity of STAT3 signaling in the differentiation of naïve CD4+ T cells into various effector subsets. For example, by treating naïve T cells under Th17-polarizing conditions (e.g., TGF-β plus IL-6) with S-3I201, a researcher can test the hypothesis that STAT3 activation is required for the induction of the master Th17 transcription factor RORγt and subsequent IL-17 production.[11]

Probing Cytokine Signaling Cascades

Many key cytokines in the immune system, including IL-6, IL-21, and IL-23, rely on STAT3 to transduce their signals.[4][11] S-3I201 can be used to uncouple receptor binding from downstream gene activation. For instance, in a cell line responsive to IL-6, treatment with S-3I201 should abrogate the induction of classic STAT3 target genes, confirming that the cellular response is STAT3-dependent.

| Parameter | Effect of STAT3 Inhibition by S-3I201 | Rationale | Authoritative Source |

| Th17 Differentiation | Expected to decrease | STAT3 is essential for inducing RORγt, the master regulator of Th17 cells. | [1][11] |

| IL-17 Production | Expected to decrease | IL-17 is the signature cytokine of Th17 cells, whose differentiation is STAT3-dependent. | [1] |

| IL-10 Production | May be altered | STAT3 can be activated by IL-10 and also plays a role in its production in certain immune cells. | [11] |

| Cell Proliferation | Expected to decrease | STAT3 controls the transcription of key cell cycle regulators like Cyclin D1 and c-Myc. | [6][8] |

| Cell Survival | Expected to decrease | STAT3 drives the expression of anti-apoptotic genes such as Bcl-xL and Survivin. | [8] |

Applications in Inflammation Research

Chronic inflammation underpins a vast array of diseases, and STAT3 is a critical mediator in these processes.[3][12] S-3I201 serves as a valuable agent to explore the role of STAT3 in preclinical models of inflammation.

In Vitro Models of Inflammation

A common and effective in vitro model uses immune cells like macrophages stimulated with bacterial components such as lipopolysaccharide (LPS) to induce an inflammatory response.[13] S-3I201 can be applied to these systems to determine the extent to which the production of inflammatory mediators is controlled by STAT3.

Protocol: Assessing Anti-Inflammatory Activity of S-3I201 in LPS-Stimulated Macrophages

This protocol is designed as a self-validating system to provide trustworthy and reproducible data.

1. Cell Preparation and Seeding: a. Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages according to standard protocols. b. Seed cells into a 24-well plate at a density that will result in ~80-90% confluency at the time of the experiment. Allow cells to adhere overnight. Causality: Seeding density is critical. Too few cells will yield weak signals, while over-confluent cells can behave unpredictably.

2. Pre-treatment with Inhibitor: a. Prepare a 100 mM stock solution of S-3I201 in DMSO. Further dilute in culture medium to create working solutions. Causality: DMSO is a common solvent for hydrophobic molecules like S-3I201. A high-concentration stock minimizes the final DMSO percentage in culture, which should be kept below 0.1% to avoid solvent-induced artifacts. b. Gently remove the old medium from the cells and replace it with a medium containing either Vehicle (DMSO, e.g., 0.1%) or S-3I201 at various concentrations (e.g., 10, 30, 100 μM). c. Incubate for 1-2 hours. This allows the inhibitor to enter the cells and engage its target before the inflammatory stimulus is added.

3. Inflammatory Stimulation: a. Add LPS (a TLR4 agonist) to the wells to a final concentration of 100 ng/mL. Include a "No LPS" control group. b. Incubate for a defined period. For cytokine analysis, 6-24 hours is typical. For signaling analysis (p-STAT3), a much shorter time course (e.g., 15, 30, 60 minutes) is required.

4. Endpoint Analysis: a. Cytokine Measurement: Collect the cell culture supernatant. Analyze the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or a multiplex bead array. b. Target Validation (Western Blot): Lyse the cells and prepare protein extracts. Perform Western blotting to measure the levels of phosphorylated STAT3 (p-STAT3 Y705) and total STAT3. A successful experiment will show that S-3I201 reduces LPS-induced p-STAT3 levels. Trustworthiness: This step is essential. It validates that the inhibitor is hitting its intended target in your specific experimental system. c. Cell Viability Assay: Perform an MTT or similar viability assay on a parallel plate to ensure that the observed reduction in cytokines is not simply due to S-3I201-induced cell death. Trustworthiness: This control distinguishes specific anti-inflammatory effects from general cytotoxicity.

In Vivo Models of Inflammation

S-3I201 can be used in animal models of inflammatory diseases like sepsis or arthritis to probe the therapeutic potential of STAT3 inhibition.[13][14] For example, in an LPS-induced endotoxemia model, S-3I201 can be administered prior to the LPS challenge to assess its impact on the systemic "cytokine storm" and animal survival.[13]

| In Vivo Study Parameter | Example from Literature | Authoritative Source |

| Animal Model | Human breast tumor xenografts in mice | [8] |

| Dosing Regimen | 5 mg/kg, intravenous injection | [8] |

| Frequency | Every 2 or 3 days | [8] |

| Observed Effect | Antitumor efficacy in tumors with constitutively active Stat3 | [8] |

Expert Insight: When designing in vivo studies, remember the rapid clearance of S-3I201.[7] The dosing regimen must be carefully considered. Pharmacokinetic and pharmacodynamic studies are advisable to correlate drug exposure with target inhibition (p-STAT3 levels in tissues) and the desired physiological outcome.

Conclusion and Future Perspective

S-3I201 remains a foundational tool for investigating STAT3 biology in immunology and inflammation. It effectively inhibits STAT3 activation and allows for the exploration of STAT3-dependent pathways in a wide range of experimental systems.[8] However, researchers must proceed with a clear understanding of its mechanistic nuances. The recognition of S-3I201 as a covalent, non-selective agent necessitates the inclusion of rigorous controls and orthogonal validation methods to ensure that observed biological effects are truly a consequence of STAT3 inhibition.[7]

For future studies, researchers may consider using S-3I201 in conjunction with newer, more selective STAT3 inhibitors or genetic tools like siRNA to build a more robust and multi-faceted case for the role of STAT3 in their system of interest. By employing S-3I201 with scientific integrity and a critical perspective, the research community can continue to unravel the profound impact of STAT3 signaling on health and disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 14. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the effects of S-3I201 in neuroscience

An In-Depth Technical Guide: Exploring the Effects of S-3I201 in Neuroscience

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of S-3I201, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into its core mechanism of action and explore its application in key areas of neuroscience research, including neuroinflammation, neurodegenerative diseases, and glioblastoma. This document is designed to be a practical resource, offering not just theoretical knowledge but also field-proven insights and detailed experimental protocols to empower your research.

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that acts as a convergence point for numerous signaling pathways initiated by cytokines, growth factors, and intercellular mediators.[1] In the central nervous system (CNS), STAT3 is expressed in neurons, astrocytes, and microglia, where it plays a critical role in diverse processes ranging from development to pathology.[1]

Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 is phosphorylated at a key tyrosine residue (Tyr705).[2] This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus.[3] In the nucleus, these dimers bind to specific DNA sequences in the promoters of target genes, initiating their transcription.[4] These target genes are involved in critical cellular processes such as proliferation, survival, differentiation, and inflammation.

Dysregulation of the STAT3 pathway is implicated in a host of neurological disorders. Its constitutive activation is a hallmark of high-grade gliomas, where it drives tumor growth and therapeutic resistance.[4][5] In neuroinflammation, STAT3 activation in microglia and astrocytes mediates pro-inflammatory responses.[6][7] Furthermore, emerging evidence links STAT3 activity to the pathogenesis of neurodegenerative conditions like Alzheimer's disease, where it can modulate glial activation and neuronal death.[8]

S-3I201: Mechanism of Action as a STAT3 Inhibitor

S-3I201 (also known as NSC 74859) is a cell-permeable small molecule designed to inhibit the function of STAT3. It is widely hypothesized to function by targeting the STAT3 SH2 domain.[9] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, S-3I201 is thought to prevent the formation of functional STAT3 dimers, thereby blocking their nuclear translocation and subsequent transcriptional activity.

Critical Consideration: While S-3I201 is widely used as a STAT3 inhibitor, it is crucial for researchers to be aware of studies suggesting it can act as a potent, non-selective alkylating agent at concentrations often used to report biological activity.[9][10] This means it can covalently modify proteins other than STAT3. Therefore, experimental designs should include appropriate controls to validate that the observed effects are indeed due to STAT3 inhibition. This could involve siRNA-mediated STAT3 knockdown as a comparative experiment.

Applications and Methodologies in Neuroscience Research

Investigating Neuroinflammation and Microglial Activation

Neuroinflammation is a critical component of many CNS pathologies, with activated microglia playing a central role.[11][12] The JAK/STAT3 pathway is instrumental in mediating pro-inflammatory responses in these cells.[6] S-3I201 serves as a valuable tool to dissect the specific contribution of STAT3 to microglial activation and the subsequent inflammatory cascade.

Experimental Workflow: In Vitro Microglial Activation Study

Protocol: Immunofluorescence for Microglial Activation Marker (Iba1)

-

Cell Plating: Plate microglial cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with the desired concentrations of S-3I201 or vehicle control for 1-2 hours. Subsequently, add Lipopolysaccharide (LPS) to stimulate an inflammatory response. Incubate for the desired time (e.g., 24 hours).

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against Iba1 (a marker for microglia) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

-

Analysis: Assess changes in cell morphology. Resting microglia typically exhibit a ramified, branched morphology, while activated microglia become amoeboid. Quantify changes in cell shape and Iba1 intensity.

Probing Neurodegenerative Disease Mechanisms

STAT3 signaling is increasingly implicated in the pathology of neurodegenerative diseases.[8] In models of Alzheimer's disease (AD), STAT3 activation in astrocytes contributes to a reactive state that may promote neuronal death.[8] S-3I201 can be used to explore whether inhibiting this pathway can mitigate neurotoxicity and glial reactivity.

Table 1: Summary of S-3I201 Effects in Preclinical Neurodegeneration Models

| Model System | Key Findings with S-3I201/STAT3 Inhibition | Potential Therapeutic Implication | Reference |

| Alzheimer's Disease (AD) | |||

| Rat primary hippocampal cultures + Aβ oligomers | Decreased glial activation and prevented neuronal death at low-moderate inhibitor concentrations. | Targeting astrocyte STAT3 may be neuroprotective. | [8] |

| Human brain vascular cells + Aβ peptides | STAT3 inhibition reduced Aβ-induced oxidative stress. | Mitigating cerebrovascular damage in AD. | [1] |

| Autism Spectrum Disorder (ASD) | |||

| BTBR T+ Itpr3tf/J mouse model | Reduced repetitive behaviors, decreased pro-inflammatory Th1/Th17 cells, and increased regulatory T cells (Tregs). | Rebalancing neuroimmune function. | [13] |

Protocol: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol is fundamental for confirming the biochemical efficacy of S-3I201 in any cell or tissue model.

-

Sample Preparation: Treat cells or tissues as per the experimental design. For in vivo studies, harvest brain tissue (e.g., hippocampus, cortex) and immediately snap-freeze in liquid nitrogen.

-

Lysis: Homogenize cells or tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 xg) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C on a rocker.[2] Using antibodies for both the phosphorylated and total forms is critical for normalization.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software. The key readout is the ratio of pSTAT3 to total STAT3, which should decrease following effective S-3I201 treatment. A loading control (e.g., α-tubulin or GAPDH) should also be probed to ensure equal protein loading.[2]

Targeting Glioblastoma and Brain Cancer Stem Cells

Constitutive activation of STAT3 is a major oncogenic driver in glioblastoma (GBM), the most aggressive primary brain tumor.[5][14] STAT3 promotes tumor cell proliferation, survival, and invasion, making it a prime therapeutic target.[15][16] S-3I201 and other STAT3 inhibitors are actively being investigated to exploit this dependency.

Experimental Workflow: Preclinical In Vivo Efficacy Study for GBM

Protocol: In Vivo Administration of S-3I201 in Rodent Models

Causality Behind Choices: Systemic administration (e.g., intraperitoneal) is common for initial efficacy studies. The choice of vehicle (e.g., DMSO, saline, cyclodextrin) is critical and must be tested for toxicity alone. Dosing frequency and concentration must be determined through preliminary dose-finding and tolerability studies.

-

Reagent Preparation: S-3I201 is soluble in DMSO.[1] For in vivo use, prepare a stock solution in 100% DMSO. On the day of injection, this stock can be further diluted in a suitable vehicle like saline or corn oil to the final injection concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Animal Model: Use an established orthotopic glioblastoma mouse model.

-

Dosing: Based on literature or pilot studies, determine the dose (e.g., 5-10 mg/kg). Administer S-3I201 or the vehicle control via intraperitoneal (IP) injection.

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Efficacy Readouts: Monitor tumor growth using non-invasive imaging. At the study's endpoint, collect tumors and other tissues for pharmacodynamic analysis (e.g., measuring pSTAT3 levels via Western blot or IHC) to confirm target engagement.

Conclusion and Future Directions

S-3I201 is a powerful chemical probe for interrogating the multifaceted roles of STAT3 in the central nervous system. Its utility spans from deciphering the molecular underpinnings of neuroinflammation to evaluating novel therapeutic strategies for devastating diseases like glioblastoma and Alzheimer's. As with any chemical inhibitor, rigorous experimental design, including the use of orthogonal approaches like genetic knockdown and careful consideration of potential off-target effects, is paramount to generating robust and reliable data. The protocols and workflows provided herein offer a validated framework for researchers to confidently explore the effects of STAT3 inhibition in their specific neuroscience applications.

References

- 1. STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutively Activated STAT3 Frequently Coexpresses with Epidermal Growth Factor Receptor in High-Grade Gliomas and Targeting STAT3 Sensitizes Them to Iressa and Alkylators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Targeting of the STAT3 Protein in Brain Cancer Stem Cells: A Promising Route for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel role of STAT3 in microglia-dependent neuroinflammation after experimental subarachnoid haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of STAT3 Regulates Reactive Astrogliosis and Neuronal Death Induced by AβO Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Microglial activation and its implications in the brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

- 13. S3I-201, a selective Stat3 inhibitor, restores neuroimmune function through upregulation of Treg signaling in autistic BTBR T+ Itpr3tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Targeting of Stat3 Using Lipopolyplex Nanoparticle-Formulated siRNA in a Syngeneic Orthotopic Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Dissolving S-3I201 in DMSO for In Vitro Assays: An Application Note and Protocol

Introduction

S-3I201, also known as NSC 74859, is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a critical transcription factor that, when aberrantly activated, plays a pivotal role in the pathogenesis of various diseases, including cancer and inflammatory conditions, by promoting cell proliferation, survival, and angiogenesis.[3][4] S-3I201 exerts its inhibitory effects by binding to the SH2 domain of STAT3, which in turn prevents STAT3 phosphorylation, dimerization, and its subsequent translocation to the nucleus to regulate gene transcription.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of S-3I201 in dimethyl sulfoxide (DMSO) for use in a variety of in vitro assays.

Chemical and Physical Properties of S-3I201

A thorough understanding of the physicochemical properties of S-3I201 is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₇S | [1][6] |

| Molecular Weight | 365.36 g/mol | [6][7] |

| CAS Number | 501919-59-1 | [1][6] |

| Appearance | White to beige solid | [1] |

| Solubility in DMSO | >10 mg/mL | [1] |

| IC₅₀ | ~86 µM (for STAT3 DNA-binding activity in cell-free assays) | [1][7] |

Mechanism of Action: STAT3 Inhibition

S-3I201 is a selective inhibitor of STAT3. The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor tails. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization and translocation into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation. S-3I201 disrupts this cascade by preventing the dimerization of STAT3, thereby inhibiting its transcriptional activity.[3][4][5]

Recent studies have also suggested that S-3I201 can act as a covalent modifier of cysteine residues on STAT3 and other cellular proteins.[5][8] This dual mechanism of action underscores the importance of careful experimental design and data interpretation.

Figure 1: Simplified schematic of the STAT3 signaling pathway and the inhibitory action of S-3I201.

Protocol for Preparation of S-3I201 Stock and Working Solutions

This protocol provides a step-by-step guide for the preparation of S-3I201 solutions for use in in vitro assays.

Materials

-

S-3I201 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol for 10 mM Stock Solution Preparation

-

Calculate the required mass of S-3I201:

-

Molecular Weight (MW) of S-3I201 = 365.36 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 365.36 g/mol * 1 mL = 0.0036536 g

-

Mass (mg) = 3.65 mg

-

-

Accurately weigh out 3.65 mg of S-3I201 powder and place it in a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the S-3I201 powder.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[9]

-

Always consult the manufacturer's certificate of analysis for product-specific storage recommendations.

-

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Determine the final desired concentration of S-3I201 for your assay. This will vary depending on the cell type and the specific assay being performed.

-

Calculate the dilution factor:

-

For example, to prepare a 100 µM working solution from a 10 mM stock, the dilution factor is 100 (10,000 µM / 100 µM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1% to minimize solvent-induced cytotoxicity. [1][5][6] Most cell lines can tolerate up to 0.5% DMSO, but sensitive cell lines, including primary cells, may be affected at lower concentrations.[2][5]

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

-

Figure 2: Workflow for the preparation of S-3I201 stock and working solutions.

Application in In Vitro Assays

The optimal working concentration of S-3I201 is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

| Assay Type | Typical Working Concentration Range | Key Considerations |

| Cell Viability/Proliferation Assays (e.g., MTT, MTS) | 1 - 100 µM | Incubate for 24-72 hours. The IC₅₀ can vary significantly between different cell lines. |

| Western Blotting for p-STAT3 | 10 - 100 µM | Pre-treat cells for 1-6 hours before stimulation with a STAT3 activator (e.g., IL-6). |

| STAT3 Reporter Assays | 1 - 50 µM | Co-transfect cells with a STAT3-responsive luciferase reporter and a constitutively active control plasmid. |

Safety and Handling

S-3I201 is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Safety Data Sheet (SDS): Always consult the SDS provided by the manufacturer for complete safety information.

Troubleshooting

| Problem | Possible Cause | Solution |